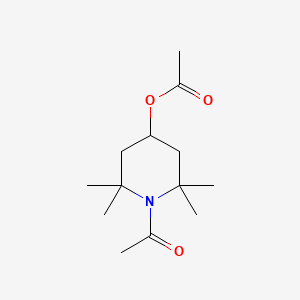![molecular formula C22H15N3O6 B5322959 3,5-dinitro-N-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]benzamide](/img/structure/B5322959.png)
3,5-dinitro-N-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-dinitro-N-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. It is a member of the nitroaromatic family of compounds and is commonly referred to as DNPB. In
Wissenschaftliche Forschungsanwendungen
DNPB has been extensively studied for its potential applications in various scientific fields. It has been shown to have antimicrobial properties and has been used as a disinfectant in the food industry. DNPB has also been investigated for its potential use in cancer therapy due to its ability to inhibit the growth of cancer cells. Additionally, DNPB has been studied for its potential use in the development of new materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of DNPB is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins in the target cells. DNPB has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in cells. It has also been shown to inhibit the activity of certain proteins involved in the regulation of cell growth and division.
Biochemical and Physiological Effects:
DNPB has been shown to have a range of biochemical and physiological effects. It has been shown to induce oxidative stress in cells, which can lead to cell death. DNPB has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, DNPB has been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using DNPB in lab experiments is its relatively low cost and ease of synthesis. Additionally, DNPB has been shown to have a high degree of selectivity, meaning that it can target specific cells or proteins while leaving others unaffected. However, one limitation of using DNPB in lab experiments is its potential toxicity, particularly at high concentrations. Careful consideration must be given to the concentration and duration of exposure when using DNPB in lab experiments.
Zukünftige Richtungen
There are several future directions for research involving DNPB. One area of interest is the development of new materials and coatings using DNPB. Additionally, further research is needed to fully understand the mechanism of action of DNPB and its potential applications in cancer therapy. Finally, more research is needed to determine the safety and toxicity of DNPB, particularly in vivo.
Synthesemethoden
The synthesis of DNPB involves a multi-step process that requires the use of specific reagents and conditions. The first step involves the preparation of 4-(3-oxo-3-phenyl-1-propen-1-yl)phenol, which is then reacted with 3,5-dinitrobenzoyl chloride to produce DNPB. The reaction is typically carried out under acidic conditions and requires careful monitoring to ensure the desired product is obtained.
Eigenschaften
IUPAC Name |
3,5-dinitro-N-[4-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O6/c26-21(16-4-2-1-3-5-16)11-8-15-6-9-18(10-7-15)23-22(27)17-12-19(24(28)29)14-20(13-17)25(30)31/h1-14H,(H,23,27)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCGYPTHBWPRXIY-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-isopropyl-N-{2-[3-(3-pyridinyl)-1H-1,2,4-triazol-5-yl]ethyl}pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5322880.png)
![1-(3-methylbenzyl)-4-{[2-(1-pyrrolidinyl)-5-pyrimidinyl]methyl}-2-piperazinone](/img/structure/B5322889.png)

![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-N'-(2-methoxyphenyl)urea](/img/structure/B5322905.png)
![3-[3-benzoyl-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B5322913.png)
![N-[2-methyl-1-(2-thienylcarbonyl)-1,2,3,4-tetrahydro-4-quinolinyl]-N-phenylacetamide](/img/structure/B5322916.png)
![2-[(3-methylbenzyl)sulfonyl]-N-(4-methylphenyl)acetamide](/img/structure/B5322934.png)
![N~4~-[3-(5-cyclopropyl-1H-pyrazol-1-yl)propyl]-N~2~,N~2~-dimethyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine-2,4-diamine](/img/structure/B5322937.png)
![(2R*,3S*,6R*)-3-(2,3-difluorophenyl)-5-(4-pyridinylmethyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5322945.png)
![N-[1-(4-methoxy-3-methylphenyl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5322953.png)


![N-(3-acetylphenyl)-2-[(4-fluorobenzyl)thio]benzamide](/img/structure/B5322987.png)